Diethyl (Boc-amino)malonate

Catalog No.
S1484071
CAS No.
102831-44-7
M.F
C12H21NO6
M. Wt
275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (Boc-amino)malonate

CAS Number

102831-44-7

Product Name

Diethyl (Boc-amino)malonate

IUPAC Name

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

Molecular Formula

C12H21NO6

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)

InChI Key

ULRLHEXGRUWQLQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C

Synonyms

Diethyl 2-[N-(tert-Butoxycarbonyl)amino]malonate

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C

Primary Application: Peptide Synthesis

Diethyl (Boc-amino)malonate finds its primary application in peptide synthesis. It serves as a versatile building block for incorporating amino acid units with a protected amine group (Boc or tert-butoxycarbonyl) into peptide chains. The presence of the Boc group ensures temporary protection of the amine functionality, allowing for selective manipulation of other reactive sites during peptide assembly. After the peptide structure is complete, the Boc group can be selectively removed under mild acidic conditions to unveil the free amine, crucial for peptide bond formation and proper peptide function [].

Here's how Diethyl (Boc-amino)malonate is utilized in peptide synthesis:

  • Alkylation: The malonate moiety of Diethyl (Boc-amino)malonate undergoes alkylation with various alkylating agents, introducing a desired amino acid side chain at the alpha carbon position. This creates a new Boc-protected amino acid derivative [].
  • Decarboxylation: Subsequent decarboxylation of the malonate group leads to the formation of a Boc-protected alpha-amino acid, a fundamental building block for peptide chain formation [].

These two steps enable the incorporation of diverse amino acid units into the peptide sequence, allowing for the synthesis of a wide range of peptides with various functionalities and applications.

Additional Applications

While peptide synthesis remains the primary application, Diethyl (Boc-amino)malonate has been explored in other scientific research areas:

  • Synthesis of complex molecules: Its versatility extends beyond peptides, being utilized as a starting material for the synthesis of more complex molecules with specific functionalities, including heterocyclic compounds and natural product analogs [].
  • Asymmetric synthesis: The presence of a chiral center in some forms of Diethyl (Boc-amino)malonate allows for its application in asymmetric synthesis, enabling the creation of enantiopure molecules with desired stereochemistry [].

Diethyl (Boc-amino)malonate is a chiral compound with the chemical formula C12H21NO6C_{12}H_{21}NO_6 and is classified under malonate derivatives. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, enhancing its stability and reactivity in various organic transformations. This compound is recognized for its role as an intermediate in the synthesis of various biologically active molecules, including amino acids and pharmaceuticals. Its structure includes two ethyl ester groups, which contribute to its solubility and reactivity in organic reactions.

Diethyl (Boc-amino)malonate doesn't possess a direct mechanism of action in biological systems. Its primary function lies in organic synthesis, particularly in the controlled formation of peptide chains. The Boc group's temporary protection and the reactivity of the malonate core enable the step-wise incorporation of desired amino acids, ultimately leading to the synthesis of specific peptides with defined sequences.

  • Mild irritant: It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood, are essential.
  • Potential allergen: The Boc group might cause allergic reactions in some individuals.

  • Michael Addition: It can undergo base-catalyzed Michael-type additions, for instance, with sodium diethyl malonate to form β-amino acids .
  • Mannich Reaction: The compound can also be involved in Mannich reactions with imines, facilitating the formation of β-amino carbonyl compounds .
  • Hydrolysis: Following reactions with organometallic reagents, hydrolysis can yield substituted arylglycines .

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of diethyl (Boc-amino)malonate can be achieved through various methods:

  • Boc Protection: The initial step involves the protection of an amino group with a Boc group using di-tert-butyl dicarbonate under basic conditions .
  • Malonate Formation: Diethyl malonate is then reacted with the Boc-protected amine to form diethyl (Boc-amino)malonate.
  • Electrophilic Reactions: The compound can also be synthesized by reacting Boc-protected amines with electrophiles like organomagnesium compounds .

These methods emphasize the compound's accessibility for synthetic chemists.

Diethyl (Boc-amino)malonate serves multiple roles in organic chemistry:

  • Synthesis of Amino Acids: It is primarily used as an intermediate in synthesizing various amino acids and derivatives, particularly pipecolic acid .
  • Pharmaceutical Development: Due to its reactivity, it is utilized in drug discovery processes to create novel bioactive compounds.
  • Research Tool: Its ability to participate in diverse

Interaction studies involving diethyl (Boc-amino)malonate typically focus on its reactivity with nucleophiles and electrophiles. For example:

  • Reactivity with Organometallics: It has been shown to react effectively with Grignard reagents, leading to the formation of substituted arylglycines .
  • Catalytic Reactions: Studies have indicated that this compound can be utilized in catalytic asymmetric reactions, enhancing the efficiency of synthetic pathways .

These interactions underline its importance as a versatile reagent in organic synthesis.

Diethyl (Boc-amino)malonate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Diethyl MalonateTwo ethyl ester groupsCommonly used as a building block in organic synthesis.
N-Boc-Amino Acid DerivativesVarious amino acid structuresOften used in peptide synthesis; stability from Boc protection.
Diethyl N-Boc-IminomalonateImino group instead of aminoHighly reactive electrophilic glycine equivalent; useful for arylglycine synthesis.
Diethyl 2-AminomalonateAmino group at position 2Used for synthesizing β-amino acids; different reactivity profile compared to Boc-protected variants.

Diethyl (Boc-amino)malonate stands out due to its combination of stability provided by the Boc group and versatility in reactions involving both electrophiles and nucleophiles.

XLogP3

1.7

UNII

7V4Q8E9WWJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102831-44-7

Wikipedia

Diethyl 2-((tert-butoxycarbonyl)amino)malonate

Dates

Modify: 2023-09-20

Explore Compound Types